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The ability to selectively activate or inhibit specific neuronal populations with temporal precision
is a cornerstone of modern neuroscience research. Chemogenetic tools, particularly the
Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector
Molecule (PSEM) system, offer a powerful approach for achieving this control. This guide
provides a comparative overview of different PSEM/PSAM pairs, presenting key performance
data, detailed experimental protocols, and visual workflows to aid researchers in selecting and
implementing the optimal system for their experimental needs.

The PSEM/PSAM system is built on a modular design. PSAMs are chimeric ligand-gated ion
channels composed of a mutated ligand-binding domain from the a7 nicotinic acetylcholine
receptor (nNAChR) fused to the ion pore domain of another receptor, such as the serotonin type
3 (5-HT3) receptor or the glycine receptor (GlyR).[1] These mutations render the PSAM
insensitive to endogenous ligands like acetylcholine but highly responsive to specific, otherwise
inert, synthetic ligands—the PSEMs.[1][2] The functional outcome of PSAM activation is
determined by the ion permeability of its pore domain: cation-selective pores (e.g., from 5-HT3
receptors) lead to neuronal depolarization and activation, while anion-selective pores (e.qg.,
from GlyR) cause hyperpolarization or shunting inhibition, leading to neuronal silencing. A key
advantage of this system is the potential for orthogonal control, where multiple, distinct
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PSEM/PSAM pairs can be expressed in different neuronal populations within the same animal,
allowing for independent manipulation of their activity.[2][3]

Comparative Performance of PSEM/PSAM Pairs

The continuous development of the PSEM/PSAM system has yielded several generations of
these tools, from early examples to more recent "ultrapotent” versions with significantly
enhanced potency. The choice of a specific pair depends on the desired effect (activation or
inhibition), the required potency, and the experimental context. The following table summarizes
guantitative data for some of the most commonly used PSEM/PSAM pairs.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7252514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

In Vivo Key
PSEM/PS Potency
] Type PSEM PSAM . Dose Character
AM Pair (EC50/Ki) L.
(mouse) istics
Activating
Pairs
One of the
earlier
activating
pairs,
PSEM2S / demonstrat
a7Q79G,Q _
PSAMQ79 Neuronal Micromolar ~ Not es the
o PSEM22S 139G- N o
G,Q139G- Activation EHT3 range specified feasibility
5HT3HC of
orthogonal
control with
inhibitory
pairs.[3]
Ultrapotent
activating
UPSEM792/ 07L131G, _ o
Neuronal Ki<10 Not pair with
PSAM#-5H o UPSEM?792 Q139L,Y21 N _
Activation nM[4] specified high
T3 7F-5HT3 o
selectivity.
[4]
Highly
uPSEM&17 / a7L131G, potent and
Neuronal ECs0=0.5 Not ]
PSAM4-5H o uPSEM?7 Q139L,Y21 N selective
Activation nM specified o
T3 7F-5HT3 activating
pair.
Inhibitory
Pairs
PSEM®°S/  Neuronal PSEM®&°S 0a7L141FY  Micromolar 10 mg/kg An
PSAML141 Silencing 115F-GlyR  range effective
F,Y115F- neuronal
GlyR silencing
© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3210548/
https://hellobio.com/upsem-792-hydrochloride.html
https://hellobio.com/upsem-792-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

system
demonstrat
ed to be
orthogonal
to the
PSEM22S
activating

pair.[3]

Varenicline
[ PSAM4-
GlyR

Neuronal

Silencing

Varenicline

a7L131G,
Q139L,Y21
7F-GIyR

Not

specified

Lowest

effective
dose: 0.1
mg/kg[2]

Utilizes a
clinically
approved
drug as the
PSEM.[5]

UPSEM?792/
PSAM#4-
GlyR

Neuronal

Silencing

UPSEM?792

a7L131G,
Q139L,Y21
7F-GIyR

Ki=0.7
nM[4]

Not

specified

Ultrapotent
inhibitory
pair with
high
selectivity
over
endogenou
S

receptors.

[4]

uPSEM?17 /
PSAM#4-
GlyR

Neuronal

Silencing

uPSEMS87

a7L131G,
Q139L,Y21
7F-GIyR

ECs0=0.3
nM, Ki =
0.15 nM[6]

Lowest
effective
dose: 0.1
mg/kg

One of the
most
potent
inhibitory
pairs,
brain-
penetrant,
and
suitable for
in vivo
studies in
rodents

and

© 2026 BenchChem. All rights reserved.

4/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3210548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7252514/
https://www.bio-techne.com/applications/electrophysiology/chemogenetics
https://hellobio.com/upsem-792-hydrochloride.html
https://hellobio.com/upsem-792-hydrochloride.html
https://hellobio.com/upsem817-tartrate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

primates.

[1](6]

Signaling Pathways and Experimental Workflow

The signaling mechanism of PSEM/PSAM systems is direct and rapid, relying on the influx of
ions through the engineered channel pore. This contrasts with other chemogenetic systems like
DREADDs, which involve G-protein coupled signaling cascades.[5]

Inhibitory PSEM/PSAM Pair

Inhibitory PSEM (e.g., uPSEMS817) PSAM-GlyR Neuronal Silencing

Activating PSEM/PSAM Pair

Binds
Activating PSEM (e.g., uPSEM®Y) PSAM-5HT3 Neuronal Activation
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PSEM/PSAM Signaling Pathways

A typical experimental workflow to validate the orthogonal control of two distinct neuronal
populations involves several key steps, from viral vector delivery to behavioral analysis.
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Experimental Workflow for Orthogonal Control

Detailed Experimental Protocols
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The following are generalized protocols for key experiments. Specific parameters should be
optimized for the particular experimental setup.

Protocol 1: Viral Vector-Mediated Expression of PSAMs

This protocol describes the in vivo delivery of adeno-associated viral (AAV) vectors for Cre-
dependent expression of a PSAM.

o Vector Preparation: Obtain or produce high-titer AAV vectors carrying the PSAM construct
under a Cre-dependent promoter (e.g., AAV-hSyn-DIO-PSAM-mCherry). A typical titer for in
Vivo injection is >10%2 viral genomes/mL.[7]

e Animal Surgery: Anesthetize the mouse using a standard procedure (e.g., isoflurane
inhalation or ketamine/xylazine injection). Secure the animal in a stereotaxic frame.

o Craniotomy: Shave the scalp and sterilize the area. Make a small incision to expose the
skull. Use a dental drill to create a small burr hole over the target brain region.

 Virus Injection: Load a glass micropipette with the AAV solution. Lower the pipette to the
target coordinates and slowly inject the virus (e.g., 500 nL at 100 nL/min).[8]

o Post-Injection: Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly
retracting it. Suture the incision and provide post-operative care.

o Expression Period: Allow 3-4 weeks for robust expression of the PSAM construct before
subsequent experiments.

Protocol 2: In Vitro Characterization using Whole-Cell
Patch-Clamp Electrophysiology

This protocol details the electrophysiological validation of PSAM function in acute brain slices.
o Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold,

oxygenated slicing solution. Rapidly dissect the brain and prepare acute coronal or sagittal
slices (250-300 um) of the target region using a vibratome.
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e Recording Setup: Transfer a slice to the recording chamber of an upright microscope and
continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2
mL/min.[9]

o Cell Identification: Identify PSAM-expressing neurons using a fluorescent marker (e.g.,
mCherry) under epifluorescence.

o Patching: Using a micromanipulator, approach a target neuron with a glass pipette (3-7 MQ
resistance) filled with an appropriate internal solution.[10] Establish a gigaohm seal and then
rupture the membrane to achieve the whole-cell configuration.[11]

o Data Acquisition: In voltage-clamp mode, record baseline currents. In current-clamp mode,
measure the resting membrane potential and firing properties in response to current
injections.

o PSEM Application: Bath-apply the PSEM at a known concentration. For activating PSAMs,
observe for an inward current and depolarization. For inhibitory PSAMSs, look for an outward
current (depending on the holding potential and chloride reversal) and a decrease in input
resistance.[12][13] Wash out the PSEM to confirm the reversibility of the effect.

Protocol 3: In Vivo Administration of PSEMs

This protocol outlines the systemic delivery of PSEMs for behavioral experiments.

o PSEM Solution Preparation: Dissolve the PSEM in a suitable vehicle. For example,
uPSEMB®!’ tartrate can be dissolved in sterile saline. The final concentration should be
calculated based on the desired dose and the animal's weight.

o Administration Route: PSEMs can be administered via various routes, including
intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.[14][15] For i.p.
injection, restrain the mouse and inject into the lower abdominal quadrant.

e Dosing: The optimal dose should be determined empirically. For uPSEM®87, a dose of 0.1
mg/kg has been shown to be effective in mice.

o Time Course: The onset of action for PSEMs is typically within minutes, and the effects can
last for several hours. The precise time course should be characterized for the specific
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PSEM and experimental paradigm.

Conclusion

The PSEM/PSAM system provides a versatile and powerful platform for the orthogonal control
of neuronal activity. The development of ultrapotent PSEMs has significantly enhanced the
utility of this system, allowing for robust and specific neuronal manipulation at low nanomolar
concentrations. By carefully selecting the appropriate PSEM/PSAM pair and following rigorous
experimental protocols, researchers can effectively dissect the causal role of specific neural
circuits in a wide range of physiological and behavioral processes. This guide serves as a
foundational resource to facilitate the successful implementation of this advanced
chemogenetic technology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://elifesciences.org/articles/64241
https://elifesciences.org/articles/64241
https://pmc.ncbi.nlm.nih.gov/articles/PMC8024007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8024007/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Administration_of_Pesampator_Solution.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Administration_of_Bifeprunox_in_Rodents.pdf
https://www.benchchem.com/product/b2683660/docs#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs
https://www.benchchem.com/product/b2683660/docs#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs
https://www.benchchem.com/product/b2683660/docs#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs
https://www.benchchem.com/product/b2683660/docs#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs
https://www.benchchem.com/product/b2683660?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2683660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Validation & Comparative

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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